7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid
CAS No.: 56881-31-3
Cat. No.: VC2045437
Molecular Formula: C7H5N3O2S
Molecular Weight: 195.2 g/mol
* For research use only. Not for human or veterinary use.
![7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid - 56881-31-3](/images/structure/VC2045437.png)
Specification
CAS No. | 56881-31-3 |
---|---|
Molecular Formula | C7H5N3O2S |
Molecular Weight | 195.2 g/mol |
IUPAC Name | 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid |
Standard InChI | InChI=1S/C7H5N3O2S/c8-3-4-6(10-2-1-9-4)13-5(3)7(11)12/h1-2H,8H2,(H,11,12) |
Standard InChI Key | UJUCBOIXAMPUQL-UHFFFAOYSA-N |
SMILES | C1=CN=C2C(=N1)C(=C(S2)C(=O)O)N |
Canonical SMILES | C1=CN=C2C(=N1)C(=C(S2)C(=O)O)N |
Introduction
Chemical Identity and Structure
Basic Identification
7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid belongs to the class of thienopyrazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a distinctive heterocyclic architecture that contributes to its chemical versatility and pharmaceutical relevance. Its chemical identification parameters are crucial for proper characterization in research settings.
The compound is formally identified through several chemical identifiers that facilitate its unambiguous recognition in scientific literature and databases . These include its CAS number (56881-31-3), IUPAC name (7-aminothieno[2,3-b]pyrazine-6-carboxylic acid), and molecular formula (C7H5N3O2S) . Additional identifiers such as its InChI key (UJUCBOIXAMPUQL-UHFFFAOYSA-N) and SMILES notation (OC(=O)c1sc2=[N]=CC=[N]=c2c1N) provide machine-readable structural information essential for computational chemistry applications and database searching .
The standard purity of commercially available 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid typically ranges from ≥90% to 95%, which is suitable for most research applications and synthetic purposes .
Structural Characteristics
The molecular structure of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is characterized by a fused heterocyclic ring system comprising a thieno ring and a pyrazine ring. This bicyclic arrangement creates a rigid scaffold that is favorable for specific molecular interactions with biological targets. The presence of an amino group at position 7 and a carboxylic acid group at position 6 renders the compound chemically versatile for various derivatization strategies.
Table 1: Key Chemical Identifiers of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid
Parameter | Value |
---|---|
CAS Number | 56881-31-3 |
Molecular Formula | C7H5N3O2S |
Molecular Weight | 195.2 g/mol |
IUPAC Name | 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid |
Standard InChI | InChI=1S/C7H5N3O2S/c8-3-4-6(10-2-1-9-4)13-5(3)7(11)12/h1-2H,8H2,(H,11,12) |
Standard InChIKey | UJUCBOIXAMPUQL-UHFFFAOYSA-N |
Canonical SMILES | OC(=O)c1sc2=[N]=CC=[N]=c2c1N |
Melting Point | Approximately 250°C |
Boiling Point | 464.97°C at 760 mmHg (estimated) |
The thiophene portion of the molecule contributes a sulfur-containing heterocyclic element, while the pyrazine ring introduces nitrogen atoms into the structure. This combination creates unique electronic distributions throughout the molecule, affecting its chemical behavior and interactions with biological systems . The amino group can serve as both a hydrogen bond donor and acceptor, while the carboxylic acid group can participate in ionic interactions and hydrogen bonding.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is largely determined by its functional groups and heterocyclic ring system. The carboxylic acid group is capable of typical acid-base reactions, including salt formation with bases and esterification reactions . These properties make it suitable for various coupling reactions commonly employed in medicinal chemistry .
Synthesis and Preparation
Related Derivatives
The methyl ester of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid (methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate) has been documented in chemical databases and could serve as an important intermediate in the synthesis of the carboxylic acid through hydrolysis reactions . This compound has the molecular formula C8H7N3O2S and a molecular weight of 209.23 g/mol .
Research on novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates has demonstrated their synthesis through reaction with various (hetero)arylamines under different conditions, yielding products with potential antitumoral properties . These reactions highlight the reactivity of the thienopyrazine scaffold and provide a foundation for developing synthetic routes to 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid and its derivatives .
Biological Activities and Medicinal Applications
Applications in Medicinal Chemistry
7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid serves as a key intermediate in medicinal chemistry and pharmaceutical research, with several significant applications stemming from its unique structural features . The compound is primarily utilized for developing potential drug candidates, particularly in the design of kinase inhibitors which are crucial in treating diseases like cancer .
The compound's fused heterocyclic core makes it a valuable building block in organic synthesis for developing new molecules with diverse pharmacological properties . Its structure is advantageous for creating compounds that can interact specifically with biological targets, potentially leading to improved efficacy and reduced side effects .
Researchers also explore its use in creating novel heterocyclic compounds with potential therapeutic applications, such as anti-inflammatory or antimicrobial agents . The unique thienopyrazine scaffold provides a foundation for structural elaboration through various synthetic transformations, allowing medicinal chemists to explore structure-activity relationships and optimize biological activities .
In the context of anticancer research, derivatives of related thienopyrazine structures have shown promising activities against various tumor cell lines, including gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) . These findings suggest potential applications of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid derivatives in cancer therapy, particularly if appropriately functionalized to enhance target selectivity and potency .
Future Research Directions
Structure-Activity Relationship Studies
Future research on 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid could benefit from comprehensive structure-activity relationship (SAR) studies to better understand how structural modifications affect biological activities . Such studies would involve systematically altering different portions of the molecule and evaluating the resulting changes in pharmacological properties .
Potential areas for structural modification include:
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Derivatization of the amino group through acylation, alkylation, or introduction of various (hetero)aryl substituents to explore effects on potency and selectivity .
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Modification of the carboxylic acid function through esterification, amide formation, or conversion to other functional groups to assess changes in pharmacokinetic properties and target interactions .
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Introduction of additional substituents at different positions of the thieno or pyrazine rings to fine-tune electronic properties and molecular recognition .
Studies on related compounds have already demonstrated that relatively small structural changes can lead to significant alterations in biological activity, highlighting the importance of systematic SAR exploration . For instance, research on thieno[2,3-b]pyridine-2-carboxamides revealed that substitutions in both the 6- and 4-positions of the core structure can dramatically affect potency against Mycobacterium tuberculosis .
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